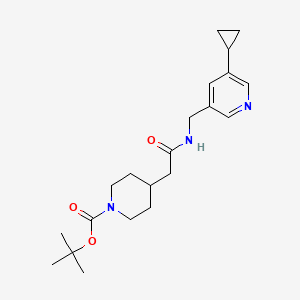

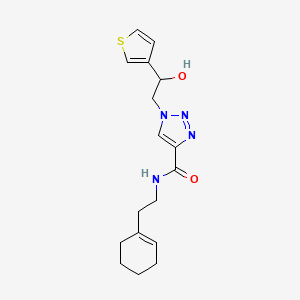

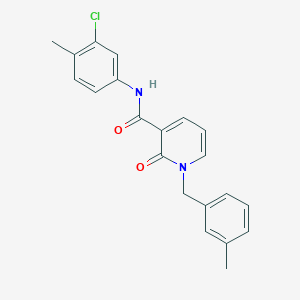

Tert-butyl 4-(2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl 4-(2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)piperidine-1-carboxylate” is a compound that can be used as a Farnesoid X Receptor (FXR) agonist . It is disclosed in the patent application by Terns Pharmaceuticals, Inc .

Molecular Structure Analysis

The molecular structure of this compound is complex with multiple functional groups. It includes a piperidine ring, an amide group, and a cyclopropyl group attached to a pyridine ring . The exact structure can be determined using techniques like NMR, X-ray crystallography, etc.Applications De Recherche Scientifique

Antibacterial Agents Synthesis

A study highlights the synthesis and structure-activity relationships of fluoronaphthyridines, including derivatives similar to the specified compound, demonstrating their potential as antibacterial agents. The research indicated that specific substituent groups could significantly enhance in vitro and in vivo antibacterial activities (Bouzard et al., 1992).

Piperidine Derivatives Synthesis

Research on the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, utilizing tert-butyl 4-oxopiperidine-1-carboxylate, sheds light on novel synthetic pathways for creating diverse piperidine-based compounds (Moskalenko & Boev, 2014).

Anticancer Drug Intermediates

A method was established for a rapid and high yield synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, indicating the compound's relevance in the development of therapeutics targeting the PI3K/AKT/mTOR pathway (Zhang et al., 2018).

Synthetic Building Blocks

The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, explored as a cyclic amino acid ester, demonstrates the compound's utility as a synthetic building block for creating complex molecular structures with potential biological applications (Moriguchi et al., 2014).

Enantiopure Derivatives Synthesis

Research focusing on the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common piperidinecarboxylate precursor underscores the compound's significance in stereoselective organic synthesis, facilitating the creation of chiral molecules (Marin et al., 2004).

Mécanisme D'action

Propriétés

IUPAC Name |

tert-butyl 4-[2-[(5-cyclopropylpyridin-3-yl)methylamino]-2-oxoethyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3/c1-21(2,3)27-20(26)24-8-6-15(7-9-24)11-19(25)23-13-16-10-18(14-22-12-16)17-4-5-17/h10,12,14-15,17H,4-9,11,13H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNCUTSBFWIXNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCC2=CC(=CN=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2764513.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)

![1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2764524.png)

![1,1-Bis(4-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-1-ethanol](/img/structure/B2764527.png)